molecular formula C12H13BrN2O2 B3038906 6-Bromospiro[benzo[D][1,3]oxazine-4,4'-piperidin]-2(1H)-one CAS No. 92926-60-8

6-Bromospiro[benzo[D][1,3]oxazine-4,4'-piperidin]-2(1H)-one

Cat. No.: B3038906
CAS No.: 92926-60-8
M. Wt: 297.15 g/mol
InChI Key: LGBKBIZUZZZSIB-UHFFFAOYSA-N
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Description

6-Bromospiro[benzo[D][1,3]oxazine-4,4'-piperidin]-2(1H)-one (CAS: 691868-45-8) is a spirocyclic compound featuring a benzo[d][1,3]oxazine fused to a piperidinone ring via a spiro junction. The bromine substituent at the 6-position of the benzoxazine moiety enhances its electronic and steric properties, making it valuable in medicinal chemistry and materials science . Industrial synthesis methods for this compound are patented (e.g., ZL200810043217.5), highlighting its scalability for research and pharmaceutical applications . Its primary use is in drug discovery, particularly for targeting enzymes and receptors requiring halogenated aromatic interactions .

Properties

IUPAC Name

6-bromospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c13-8-1-2-10-9(7-8)12(17-11(16)15-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBKBIZUZZZSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=CC(=C3)Br)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a pivotal method for constructing the spirocyclic framework of 6-bromospiro[benzo[d]oxazine-4,4'-piperidin]-2(1H)-one. This approach leverages palladium-catalyzed coupling between boronic esters and brominated intermediates.

Reaction Protocol

In a representative procedure from a Chinese patent, 6-bromospiro[indoline-3,4'-piperidin]-2-one undergoes borylation using bis(pinacolato)diboron in dimethyl sulfoxide (DMSO) with potassium acetate and a palladium catalyst (PdCl₂(dppf)·CH₂Cl₂). The reaction proceeds under nitrogen at 80°C for 16 hours, achieving a 98.7% yield of the boronic ester intermediate. Subsequent coupling with 6-quinolinylmethyl-triazolopyrazine derivatives under similar conditions forms the final spirocyclic product.

Optimization Insights
  • Catalyst Selection : PdCl₂(dppf)·CH₂Cl₂ outperforms other palladium sources due to its stability in polar aprotic solvents.
  • Solvent Effects : DMSO enhances reaction efficiency by solubilizing both organic and inorganic components.
  • Temperature Control : Maintaining 80°C prevents side reactions, such as debromination or over-coupling.

Table 1: Suzuki-Miyaura Cross-Coupling Parameters

Parameter Details
Starting Material 6-Bromospiro[indoline-3,4'-piperidin]-2-one
Boron Source Bis(pinacolato)diboron
Catalyst PdCl₂(dppf)·CH₂Cl₂ (5 mol%)
Solvent DMSO
Temperature 80°C
Reaction Time 16 hours
Yield 98.7%

Microwave-Ultrasonic Assisted Synthesis

Microwave-ultrasonic hybrid techniques offer rapid and efficient synthesis of spirocyclic compounds by enhancing reaction kinetics. A study published in the Journal of Heterocyclic Chemistry demonstrates the utility of this method for analogous bromospiro derivatives.

Key Steps

  • Nucleophilic Substitution : 6-Bromo-spiro(isobenzofuran-1,2'-quinazoline)-3,4'-dione reacts with ethyl chloroacetate under microwave irradiation (300 W, 100°C) to form an intermediate.
  • Cyclization : Ultrasonic treatment (40 kHz) in ethanol with hydrazine hydrate induces cyclization, yielding the target compound.
Advantages Over Conventional Heating
  • Time Reduction : Reactions complete in 1–2 hours vs. 12–24 hours thermally.
  • Improved Selectivity : Reduced byproduct formation due to uniform energy distribution.

Table 2: Microwave-Ultrasonic Synthesis Conditions

Parameter Details
Microwave Power 300 W
Ultrasonic Frequency 40 kHz
Solvent Ethanol
Temperature 100°C
Reaction Time 2 hours
Yield 85–90%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Suzuki-Miyaura : Highest yield (98.7%) but requires expensive palladium catalysts.
  • Microwave-Ultrasonic : Rapid and energy-efficient but limited to lab-scale synthesis.
  • Condensation-Cyclization : Cost-effective but moderate yields.

Practical Recommendations

  • Industrial Applications : Suzuki-Miyaura is preferred for large-scale production despite catalyst costs.
  • Academic Research : Microwave-ultrasonic methods enable rapid exploration of derivative libraries.

Chemical Reactions Analysis

Types of Reactions

6-Bromospiro[benzo[D][1,3]oxazine-4,4’-piperidin]-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The spiro structure allows for further cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .

Scientific Research Applications

Biological Activities

Research indicates that 6-Bromospiro[benzo[D][1,3]oxazine-4,4'-piperidin]-2(1H)-one exhibits various biological activities that make it a candidate for further investigation in pharmacological applications.

Anticancer Activity

Several studies have reported the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that doses of the compound significantly reduced tumor growth in xenograft models of breast cancer.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In vitro assays revealed effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Therapeutic Potential

Given its diverse biological activities, this compound is being investigated for:

  • Neuroprotective Effects : Preliminary findings suggest it may protect neuronal cells from oxidative stress.
  • Anti-inflammatory Applications : The compound has shown promise in reducing inflammation in preclinical models.

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal focused on the anticancer effects of this compound on human breast cancer cell lines. Researchers found that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Testing

In another investigation aimed at exploring the antimicrobial properties of this compound, researchers tested its efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) that was comparable to established antibiotics.

Mechanism of Action

The mechanism of action of 6-Bromospiro[benzo[D][1,3]oxazine-4,4’-piperidin]-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and spirocyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The bromine atom at position 6 differentiates this compound from analogs with other halogens (e.g., Cl, F) or substituents. Key comparisons are summarized below:

Compound Molecular Formula Molecular Weight Substituent Density (g/cm³) Storage Conditions Similarity Index
6-Bromo (target compound) C₁₂H₁₃BrN₂O₂ 297.15 Br N/A 2–8°C (dry, inert gas optional) 0.60
6-Chloro analog C₁₂H₁₃ClN₂O₂ 252.70 Cl N/A N/A 0.63
6-Fluoro analog C₁₂H₁₃FN₂O₂ 236.24 F 1.35 Under inert gas (2–8°C) 0.63
Non-halogenated parent structure C₁₂H₁₄N₂O₂ 218.25 H N/A N/A N/A

Key Observations :

  • Molecular Weight : Bromine’s higher atomic mass increases molecular weight compared to Cl/F analogs, influencing pharmacokinetics (e.g., membrane permeability).
  • Density : The 6-fluoro analog has a measured density of 1.35 g/cm³, while bromo and chloro analogs lack reported data but are expected to be higher due to halogen size .
  • Stability : Bromine’s lower electronegativity compared to Cl/F may reduce electronic effects but enhance hydrophobic interactions in biological systems .

Reactivity Differences :

  • Bromine’s larger atomic radius and polarizability enhance its leaving-group ability in nucleophilic substitutions compared to Cl/F .
  • Fluorine’s strong electron-withdrawing effect may stabilize adjacent functional groups, altering reaction pathways in further derivatizations .

Biological Activity

Overview

6-Bromospiro[benzo[D][1,3]oxazine-4,4'-piperidin]-2(1H)-one is a synthetic organic compound notable for its complex spiro structure, which integrates a benzo[d][1,3]oxazine moiety with a piperidine ring. With the molecular formula C12H13BrN2O2C_{12}H_{13}BrN_{2}O_{2} and a molecular weight of approximately 297.15 g/mol, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Synthesis

The synthesis of this compound typically involves:

  • Formation of the benzo[d][1,3]oxazine ring : This is achieved by reacting a suitable phenol derivative with an appropriate amine under acidic conditions.
  • Bromination : The intermediate is brominated using agents like bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
  • Spirocyclization : The brominated oxazine is then reacted with a piperidinone derivative under basic conditions to form the spirocyclic structure .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa40 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve:

  • Activation of Caspases : Leading to programmed cell death.
  • Inhibition of Cell Proliferation : Resulting in reduced tumor growth.

The IC50 values for these effects were recorded at approximately 25 µM for MCF-7 and 30 µM for HeLa cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Binding : It may bind to receptors that mediate cellular signaling pathways related to inflammation and cancer progression.

Further studies are required to elucidate the precise molecular interactions and pathways involved in its biological effects .

Case Studies

A recent study focused on the synthesis and biological evaluation of derivatives of spiro compounds similar to this compound. Researchers found that modifications in the substituents significantly influenced both antimicrobial and anticancer activities. For instance:

  • Substituted Variants : Compounds with different halogen substitutions exhibited varying degrees of activity against both bacterial strains and cancer cell lines.

This highlights the importance of structural modifications in enhancing the biological efficacy of spiro compounds .

Q & A

Q. What are the foundational synthetic routes for 6-bromospiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one and its analogs?

The synthesis of spirobenzooxazine-piperidine derivatives typically involves condensation reactions between substituted anilines and cyclic ketones. For example, a related compound, spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, was synthesized via a one-step condensation of dilithiated (tert-butoxycarbonyl)aniline with (tert-butoxycarbonyl)piperidinone, followed by deprotection and functionalization with alkyl halides or epoxides . Key steps include:

  • Ortho-metalation for regioselective functionalization.
  • Deprotection strategies (e.g., acid-mediated removal of Boc groups).
  • Spirocyclization under controlled conditions to avoid byproducts.

Q. How can researchers confirm the structural integrity of synthesized 6-bromospiro derivatives?

Structural validation relies on multimodal spectroscopy :

  • IR spectroscopy : Disappearance of C=O or C-Br stretches (e.g., ν ~1700 cm⁻¹ for oxazine carbonyl) confirms bond cleavage or functionalization .
  • ¹H/¹³C NMR : Aromatic proton signals (δ 6.5–8.7 ppm) and sp³ hybridized piperidine carbons (δ 40–60 ppm) are diagnostic .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate molecular weight and substituent placement .

Q. What are the common pitfalls in synthesizing brominated spirobenzooxazine derivatives?

  • Regioselectivity issues : Bromination at the 6-position may compete with other positions; directing groups (e.g., electron-withdrawing substituents) can enhance specificity .
  • Stereochemical control : Spiro center formation requires precise reaction conditions (e.g., temperature, solvent polarity) to avoid racemization .
  • Purification challenges : High LogP values (~2.4) necessitate chromatographic optimization (e.g., reverse-phase HPLC) .

Advanced Research Questions

Q. How do structural modifications at the 4'-position of the piperidine ring influence biological activity?

Modifications such as hydroxyethyl or benzodioxan moieties at the 4'-position significantly enhance antihypertensive activity. For example, introducing a 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl group increased potency in spontaneously hypertensive rats (SHR) by dual central/peripheral mechanisms. Activity correlates with:

  • Hydrogen-bonding capacity of substituents (e.g., hydroxyl groups).
  • Lipophilicity : Optimal LogP (2.4–3.0) balances membrane permeability and solubility .

Q. What mechanistic insights explain the radical-mediated functionalization of benzo[d][1,3]oxazine derivatives?

Radical pathways are critical in sulfonation or halogenation reactions. For example, TEMPO inhibition experiments confirmed that sulfur-containing intermediates form via radical chain mechanisms involving:

  • C(sp²)-H/C(sp³)-H cleavage via persulfate activation.
  • Oxygen insertion to stabilize radical intermediates .
    Computational studies (DFT) further suggest acetic acid catalyzes redox-neutral α-oxygenation, avoiding external oxidants .

Q. How can computational modeling guide the optimization of 6-bromospiro derivatives for anticancer activity?

Docking studies (e.g., Glide scores) identified tubulin-binding spiroisobenzofuranone derivatives with IC₅₀ values as low as 2.39 µM (SW620 colon cancer cells). Key strategies include:

  • Pharmacophore mapping to align bromine and oxazine moieties with hydrophobic pockets.
  • MD simulations to assess binding stability and conformational flexibility .

Q. What methodologies enable the scalable synthesis of 6-bromospiro derivatives while minimizing environmental impact?

Green synthesis approaches include:

  • Solvent-free annulation : [4+1+1] reactions using O₂ as a clean oxidant .
  • Sustainable solvents : Ethanol or water replaces DMF in condensation steps .
  • Catalyst recycling : Heterogeneous catalysts (e.g., LaCl₃·2LiCl) reduce metal waste .

Data Contradictions and Resolution

Q. Conflicting reports on the antihypertensive mechanism of spirobenzooxazine-piperidine derivatives: How to resolve?

Early studies proposed central α₂-adrenergic agonism , but recent data suggest peripheral vasodilation via NO release . Resolution strategies:

  • Knockout models : Evaluate hypertensive response in α₂-adrenergic receptor-null mice.
  • Biochemical assays : Measure cGMP levels to confirm NO pathway involvement .

Q. Discrepancies in reported IC₅₀ values for anticancer activity: What factors contribute?

Variability arises from:

  • Cell line heterogeneity (e.g., SW620 vs. KB-3-1 metabolic profiles).
  • Assay conditions : MTT vs. ATP-based viability assays yield differing sensitivities .
    Standardized protocols (e.g., CLSI guidelines) are recommended for cross-study comparisons.

Methodological Recommendations

Q. How to design a robust structure-activity relationship (SAR) study for 6-bromospiro derivatives?

  • Diverse substituent libraries : Prioritize bromine, fluorine, and methoxy groups for electronic effects.
  • High-throughput screening : Use SPR (surface plasmon resonance) for rapid binding affinity assessment .
  • In silico QSAR models : Train on datasets with ≥50 analogs to predict bioactivity .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromospiro[benzo[D][1,3]oxazine-4,4'-piperidin]-2(1H)-one
Reactant of Route 2
6-Bromospiro[benzo[D][1,3]oxazine-4,4'-piperidin]-2(1H)-one

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